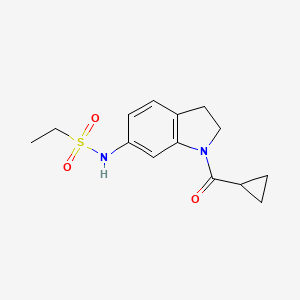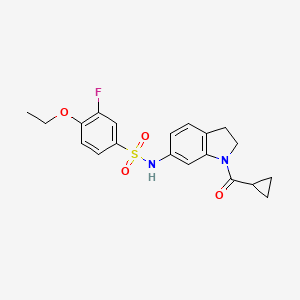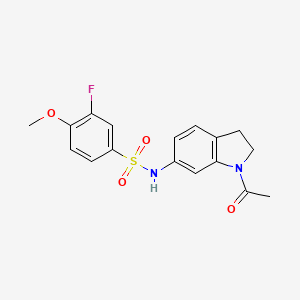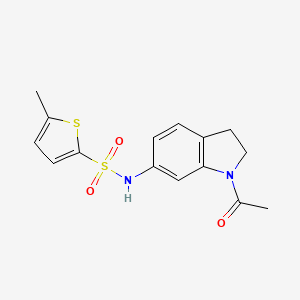![molecular formula C13H13NOS B6536660 2-methyl-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058491-23-8](/img/structure/B6536660.png)
2-methyl-N-[(thiophen-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel thiophene containing Baylis–Hillman adducts were synthesized, and their structures were elucidated by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopic data . Another synthesis method involved the reaction of isatoic anhydride with 2-thiophenebenzylamine .Molecular Structure Analysis
The molecular structure of “2-methyl-N-[(thiophen-3-yl)methyl]benzamide” can be inferred from related compounds. For example, 2-methyl-3-thiophenethiol has a molecular weight of 130.231 .Applications De Recherche Scientifique
MTMB has been studied for its potential applications in a variety of scientific fields. It has been shown to have potential applications in the fields of organic chemistry, biochemistry, and materials science. In organic chemistry, MTMB has been used as a solvent for the synthesis of organic compounds. In biochemistry, it has been used as a substrate for enzymes and as a reagent for the synthesis of peptides and proteins. In materials science, it has been used as a cross-linking agent for polymers.
Mécanisme D'action
The mechanism of action of MTMB is not yet fully understood. However, it is thought to act as an inhibitor of enzymes and as a substrate for some enzymes. It is also thought to interact with proteins and other molecules in the cell, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTMB have not yet been thoroughly studied. However, it has been shown to have an inhibitory effect on enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to have an inhibitory effect on the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MTMB in laboratory experiments has several advantages. It is a relatively stable compound and can be stored for extended periods of time. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to the use of MTMB in laboratory experiments. For example, it is not soluble in water, which limits its use in aqueous solutions. Additionally, its low solubility in organic solvents can make it difficult to use in some laboratory experiments.
Orientations Futures
The potential future directions for MTMB are numerous. For example, further research could be conducted to further explore its potential applications in organic chemistry, biochemistry, and materials science. Additionally, further research could be conducted to explore its potential use as an inhibitor of enzymes and as a substrate for some enzymes. Finally, further research could be conducted to explore the biochemical and physiological effects of MTMB and its potential use as a therapeutic agent.
Méthodes De Synthèse
MTMB can be synthesized from the reaction of 2-methylbenzamide and thiophen-3-ylmethyl chloride. This reaction is done in the presence of a base, such as potassium carbonate, and a catalyst, such as pyridine. The reaction is carried out at a temperature of 100°C and a pressure of 1 bar. This reaction produces the desired product in a yield of approximately 85%.
Propriétés
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-10-4-2-3-5-12(10)13(15)14-8-11-6-7-16-9-11/h2-7,9H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPCWHPVWHWTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536579.png)








![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)
![2-(4-chlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536670.png)
![4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536677.png)
![4-butoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536684.png)
![methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate](/img/structure/B6536689.png)
